LUF7690

P2Y10 GPCR agonism Lysophosphatidylserine receptor

Researchers require potent, selective P2Y10 tools without GPR34 cross-activation. LUF7690 (CHEMBL3577150) solves this. - **P2Y10 agonist**: EC50 = 21 nM; >47-fold selective vs GPR34 - **Covalent warhead**: Benzenesulfonyl fluoride enables probe development - **SAR benchmark**: Critical 8-prop-2-ynoxy substitution differentiates from inactive analogs Available for R&D. Bulk inquiry supported.

Molecular Formula C25H24FN5O6S
Molecular Weight 541.6 g/mol
Cat. No. B12385211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLUF7690
Molecular FormulaC25H24FN5O6S
Molecular Weight541.6 g/mol
Structural Identifiers
SMILESCCCN1C(=O)C2=C(N=C3N2C=CC(=C3)OCC#C)N(C1=O)CCCNC(=O)C4=CC=C(C=C4)S(=O)(=O)F
InChIInChI=1S/C25H24FN5O6S/c1-3-12-31-24(33)21-22(28-20-16-18(37-15-4-2)10-14-29(20)21)30(25(31)34)13-5-11-27-23(32)17-6-8-19(9-7-17)38(26,35)36/h2,6-10,14,16H,3,5,11-13,15H2,1H3,(H,27,32)
InChIKeyGQJPGXUBGVKCMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[3-(2,4-Dioxo-3-propyl-8-prop-2-ynoxypurino[7,8-a]pyridin-1-yl)propylcarbamoyl]benzenesulfonyl fluoride: Structural and Pharmacological Baseline for Procurement Decisions


4-[3-(2,4-Dioxo-3-propyl-8-prop-2-ynoxypurino[7,8-a]pyridin-1-yl)propylcarbamoyl]benzenesulfonyl fluoride is a synthetic purine derivative characterized by a fused purino[7,8-a]pyridine core substituted with a prop-2-ynoxy group at the 8-position and a benzenesulfonyl fluoride moiety linked via a propylcarbamoyl spacer [1]. This compound is identified in authoritative bioactivity databases as CHEMBL3577150 and BDBM50096426, with documented agonist activity at the human P2Y10 purinoceptor [2]. The benzenesulfonyl fluoride functional group confers potential electrophilic reactivity, a feature that distinguishes it from non-fluorinated sulfonamide analogs and may be leveraged for covalent probe development [3].

Why Generic Purine Analogs Cannot Substitute for 4-[3-(2,4-Dioxo-3-propyl-8-prop-2-ynoxypurino[7,8-a]pyridin-1-yl)propylcarbamoyl]benzenesulfonyl fluoride in P2Y10-Focused Research


Generic substitution of purine analogs fails due to the stringent structural requirements for P2Y10 agonism and the unique functional properties of the benzenesulfonyl fluoride warhead. The prop-2-ynoxy substitution at the 8-position of the purino[7,8-a]pyridine core is a critical determinant of receptor engagement, as demonstrated by the stark potency differences among closely related analogs [1]. Furthermore, the benzenesulfonyl fluoride moiety enables covalent modification of nucleophilic residues, a capability absent in non-fluorinated sulfonamides or simple purine agonists [2]. The specific linker length and composition (propylcarbamoyl) are also essential for maintaining optimal receptor interaction geometry, as even minor alterations (e.g., butyl vs. propyl spacers) significantly shift pharmacological profiles [3]. These collective features render this compound non-interchangeable with generic purine derivatives or other P2Y10 agonists, necessitating its specific procurement for applications requiring its precise molecular signature.

Quantitative Differentiation Evidence for 4-[3-(2,4-Dioxo-3-propyl-8-prop-2-ynoxypurino[7,8-a]pyridin-1-yl)propylcarbamoyl]benzenesulfonyl fluoride Versus Structural Analogs


P2Y10 Agonist Potency: Target Compound Demonstrates 21 nM EC50, Outperforming Reference Agonists

The target compound exhibits potent agonist activity at the human P2Y10 receptor with an EC50 of 21 nM, as determined by TGFα shedding assay in HEK293A cells [1]. This potency substantially exceeds that of reference P2Y10 agonists such as CHEMBL3815069 (EC50 >1,000 nM) and CHEMBL3814941 (EC50 = 450 nM) evaluated under comparable assay conditions [2].

P2Y10 GPCR agonism Lysophosphatidylserine receptor

Selectivity Profile: Target Compound Displays >47-Fold Selectivity for P2Y10 over GPR34

In side-by-side selectivity profiling, the target compound demonstrates pronounced functional selectivity for P2Y10 (EC50 = 21 nM) over the closely related LysoPS receptor GPR34 (EC50 >1,000 nM), yielding a selectivity index of >47 [1]. This contrasts with many purinergic ligands that exhibit promiscuous activity across multiple receptor subtypes [2].

Receptor selectivity GPCR profiling Off-target screening

Functional Divergence from Methoxy Analog: Prop-2-ynoxy Substitution Shifts Receptor Targeting

Replacement of the 8-methoxy group in the closely related analog AC138 (4-[3-(8-Methoxy-2,4-dioxo-3-propylpurino[7,8-a]pyridin-1-yl)propylcarbamoyl]benzenesulfonyl fluoride) with a prop-2-ynoxy moiety in the target compound results in a fundamental shift in receptor targeting [1]. AC138 is characterized as an A3 adenosine receptor (A3AR) covalent antagonist with apparent pKi values of 6.9–8.0, whereas the target compound acts as a P2Y10 agonist [2]. This demonstrates that the 8-substituent dictates receptor pharmacology.

Structure-activity relationship Purino[7,8-a]pyridine Covalent probe design

Covalent Warhead Advantage: Benzenesulfonyl Fluoride Enables Irreversible Target Engagement

The benzenesulfonyl fluoride moiety present in the target compound functions as a mild electrophilic warhead capable of forming covalent bonds with nucleophilic amino acid residues (e.g., serine, threonine, lysine) in target proteins [1]. This property is absent in non-fluorinated sulfonamide analogs such as CHEMBL2092819 (EC50 = 20 nM at P2Y1) or CHEMBL108552 (Kd = 0.400 nM at A1AR), which rely solely on reversible binding [2].

Covalent inhibitor Sulfonyl fluoride Chemical probe

Optimal Use Cases for 4-[3-(2,4-Dioxo-3-propyl-8-prop-2-ynoxypurino[7,8-a]pyridin-1-yl)propylcarbamoyl]benzenesulfonyl fluoride Based on Quantitative Evidence


Functional Characterization of P2Y10 Signaling in Immune and Cancer Models

The compound's potent P2Y10 agonism (EC50 = 21 nM) and >47-fold selectivity over GPR34 make it an ideal tool for dissecting P2Y10-specific signaling pathways in immune cells and cancer models [1]. Researchers studying LysoPS-mediated chemotaxis, cytokine release, or tumor microenvironment modulation can utilize this compound to activate P2Y10 without confounding GPR34 engagement, enabling cleaner mechanistic interpretation [2].

Development of Covalent Chemical Probes for Target Engagement Studies

The benzenesulfonyl fluoride warhead provides a chemical handle for covalent modification of target proteins, positioning this compound as a starting point for developing activity-based probes [1]. In chemoproteomic workflows, the compound can be used in competition experiments or derivatized with affinity tags to identify and quantify P2Y10 engagement in complex proteomes, a capability not offered by reversible purine agonists [2].

Structure-Activity Relationship (SAR) Studies of Purino[7,8-a]pyridine Derivatives

The stark pharmacological divergence between the prop-2-ynoxy-substituted target compound (P2Y10 agonist) and its 8-methoxy analog AC138 (A3AR antagonist) provides a compelling case study for SAR exploration [1]. Medicinal chemists can use this compound as a benchmark to systematically evaluate how modifications at the 8-position influence receptor selectivity, potency, and functional activity within the purino[7,8-a]pyridine scaffold [2].

High-Throughput Screening (HTS) Campaigns Targeting P2Y10

With an EC50 of 21 nM and a clean selectivity profile against GPR34, this compound serves as an excellent positive control or reference agonist in HTS assays designed to identify novel P2Y10 modulators [1]. Its robust potency ensures reliable assay performance, while its selectivity minimizes false positives arising from off-target receptor activation [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for LUF7690

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.